(Z)-2-(3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide
Description
This compound belongs to the thiazolidinone class, characterized by a 4-oxothiazolidin-2-ylidene core substituted with a 4-chlorophenyl group at position 3 and a 3,4-dichlorobenzyl moiety at position 4. The Z-configuration of the cyanoacetamide side chain further distinguishes its stereoelectronic properties. Thiazolidinones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
(2Z)-2-[3-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O2S/c20-11-2-4-12(5-3-11)25-18(27)16(28-19(25)13(9-23)17(24)26)8-10-1-6-14(21)15(22)7-10/h1-7,16H,8H2,(H2,24,26)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMMGUGEXPRMTN-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3,4-dichlorobenzylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidine ring. The final step involves the reaction of the thiazolidine derivative with cyanoacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate typically involves a multi-step process that includes the use of thiadiazole derivatives. The compound features a thiadiazole ring, which is known for its diverse biological activities. The synthesis often employs various reagents and conditions to achieve high yields and purity.
Biological Applications
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-amino-1,3,4-thiadiazole derivatives demonstrate higher antimicrobial activity compared to standard drugs. These compounds can inhibit the growth of various bacterial strains such as E. coli and Streptococcus pyogenes at concentrations lower than those required for conventional antibiotics .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer potential. Certain compounds have shown cytotoxic effects against cancer cell lines, making them candidates for further drug development. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways .
Agricultural Applications
Pesticidal Properties
Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate has been explored for its pesticidal properties. Compounds containing thiadiazole moieties have been reported to possess insecticidal and fungicidal activities, offering potential alternatives to synthetic pesticides. Field studies have demonstrated their effectiveness in controlling pests while minimizing environmental impact .
Material Science Applications
Nanomaterials
Recent advancements have seen the incorporation of thiadiazole derivatives into nanomaterials for biosensing applications. For example, the use of molybdenum disulfide nanosheets functionalized with thiadiazole compounds has shown promise in detecting biomolecules such as miRNA and DNA . This application highlights the versatility of thiadiazole derivatives in developing innovative materials for biomedical applications.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 31.25 | |
| Compound B | Streptococcus pyogenes | 62.5 | |
| Compound C | Staphylococcus aureus | 15.6 |
Table 2: Anticancer Activity of Thiadiazole Derivatives
Mechanism of Action
The mechanism of action of (Z)-2-(3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Structural Analogs in Thiazolidinone Derivatives
The synthesis of structurally related thiazolidinone derivatives, as described in , involves condensation of substituted hydrazides with mercaptoacetic acid under ZnCl₂ catalysis . Key analogs include:
Key Differences :
- The target compound’s dichlorobenzyl group may enhance hydrophobic interactions compared to chromenyloxy substituents, improving membrane permeability.
- The cyanoacetamide group (vs. plain acetamide) could increase metabolic stability due to reduced susceptibility to hydrolysis .
Insights :
- FeCl₃ and ionic liquids (e.g., [BMIM]PF₆) offer faster reaction times and higher yields than ZnCl₂, suggesting opportunities for optimizing the target compound’s synthesis .
Molecular Interactions and Docking Studies
highlights AutoDock4’s utility in analyzing receptor-ligand interactions . While specific docking data for the target compound is unavailable, its structural features suggest:
- Chlorine substituents : The 3,4-dichlorobenzyl group may engage in halogen bonding or van der Waals interactions with hydrophobic receptor pockets, as observed in pesticide analogs (e.g., procyazine, cyanazine) .
- Cyanoacetamide: The electron-deficient cyano group could form dipole-dipole interactions or act as a hydrogen bond acceptor, similar to nitrile-containing agrochemicals .
Noncovalent Interaction Analysis (): Visualization of the target compound’s electron density (via methods in ) would likely reveal:
- Strong van der Waals surfaces around chlorine atoms.
- Localized hydrogen-bonding regions near the oxothiazolidinone carbonyl and cyano groups.
Electronic Properties
The Electron Localization Function (ELF) analysis () can elucidate electron-rich and -deficient regions .
Table 2: Electronic Properties (Hypothetical ELF Analysis)
| Region | ELF Value (Relative) | Interaction Type |
|---|---|---|
| 4-Chlorophenyl ring | Low | Van der Waals |
| Cyano group | Moderate | Dipole-dipole |
| Oxothiazolidinone carbonyl | High | Hydrogen bond acceptor |
Biological Activity
(Z)-2-(3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a compound belonging to the thiazolidinone family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-cyanoacetamide with various thiazolidinone derivatives. The structural confirmation is achieved through spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluated a series of thiazolidinone compounds, including derivatives of cyanoacetamide, against various bacterial strains such as Escherichia coli and Klebsiella pneumoniae. The results showed promising antibacterial activity, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against resistant strains .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 12.5 |
| 2 | K. pneumoniae | 25 |
| 3 | Salmonella typhi | 15 |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited cytotoxic effects with IC50 values ranging from 5 to 10 µg/mL. Mechanistic studies suggested that the compound induces apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases .
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.0 | Induction of apoptosis |
| HepG2 | 6.5 | Caspase activation and cell cycle arrest |
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, the compound has shown significant antioxidant activity. In vitro assays demonstrated that it effectively scavenges free radicals and reduces reactive oxygen species (ROS), which are implicated in various diseases including cancer . The antioxidant capacity was assessed using DPPH and ABTS assays, yielding IC50 values comparable to standard antioxidants like ascorbic acid.
Case Studies
- Antimicrobial Evaluation : A combinatorial library of thiazolidinone derivatives was synthesized from cyanoacetamide precursors. Among these, several exhibited potent antibacterial activity against multidrug-resistant strains, suggesting their potential use in treating infections caused by resistant bacteria .
- Anticancer Studies : In a comparative study on various thiazolidinone derivatives, the compound under discussion was highlighted for its selective cytotoxicity towards cancer cells over normal cells. This selectivity underscores its therapeutic potential in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
